2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl linkage and an acetamide side chain substituted with a tetrahydrofuran (oxolan) moiety. The thienopyrimidinone core is a bicyclic scaffold combining thiophene and pyrimidine rings, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity . The acetamide side chain, modified with a (oxolan-2-yl)methyl group, introduces stereoelectronic effects that may influence solubility and bioavailability.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-22-7-5-19-15(21)14-12(4-8-24-14)18-16(19)25-10-13(20)17-9-11-3-2-6-23-11/h11H,2-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMTOHBOQBPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide , also referred to by its ChemDiv ID M191-0035, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a thienopyrimidine core linked to an oxalamide group, which is significant for its biological interactions. Its structural complexity allows it to engage with multiple biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a study reported that thienopyrimidine derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action is often attributed to the inhibition of key enzymes involved in DNA replication and repair pathways.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 5.6 | Inhibition of DNA topoisomerase I |
| A549 | 7.8 | Induction of apoptosis |
Antimicrobial Activity
Thienopyrimidine derivatives have also shown promise as antimicrobial agents. Studies have demonstrated that these compounds can inhibit bacterial growth by targeting bacterial DNA synthesis pathways. For example, derivatives similar to the compound have been tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA topoisomerases and kinases that are crucial for cancer cell proliferation.
- Apoptosis Induction : It has been observed that this compound can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : By interfering with nucleic acid synthesis in bacteria, it prevents their replication.
Case Study 1: Anticancer Screening
A multicenter study screened a library of thienopyrimidine derivatives on multicellular tumor spheroids to identify novel anticancer agents. The results indicated that the compound significantly reduced tumor growth in vitro compared to control groups and showed low toxicity in normal cell lines .
Case Study 2: Antimicrobial Testing
In a comparative study involving several thienopyrimidine derivatives, the compound exhibited superior antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 12 µg/mL. This suggests potential therapeutic applications in treating bacterial infections .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the acetamide motif with all analogs but distinguishes itself via the thienopyrimidinone core and oxolane substitution.
Key Observations :
- The target compound’s synthesis likely parallels methods for thioether-linked analogs, such as nucleophilic substitution or coupling reactions .
Physicochemical and Spectral Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
